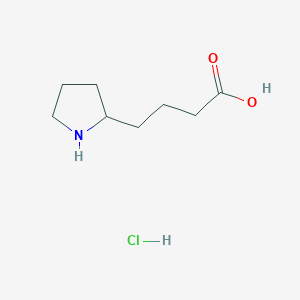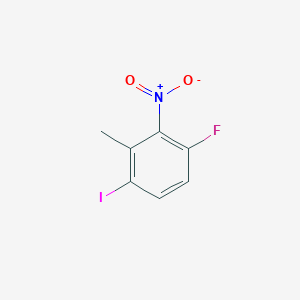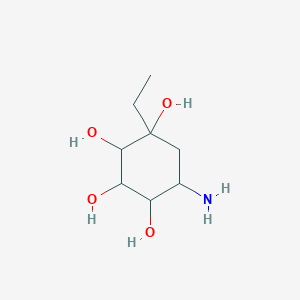
Cellobiosyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cellobiosyl fluoride is a profound chemical compound used in the realm of biomedical science. It is used to scrutinize and impede enzymes implicated in the intricate disintegration of cellulose . Its IUPAC name is (2S,3S,4S,5R,6R)-6- [ (2R,3S,4S,5R,6R)-2-fluoro-4,5,6-trihydroxy-2- (hydroxymethyl)oxan-3-yl]oxyoxane-2,3,4,5-tetrol .
Molecular Structure Analysis
The molecular formula of Cellobiosyl fluoride is C12H21FO10 . The molecular weight is 344.29 . More detailed structural analysis would require advanced techniques like electron microscopy, X-ray diffraction, and high-resolution solid-state NMR spectroscopy .Physical And Chemical Properties Analysis
Cellobiosyl fluoride has a molecular weight of 344.29 and a molecular formula of C12H21FO10 . More detailed physical and chemical properties would require advanced techniques like electron microscopy, X-ray diffraction, and high-resolution solid-state NMR spectroscopy .科学的研究の応用
Enzymatic Polymerization and Cellodextrins Synthesis
Cellobiosyl fluoride has been demonstrated to be an effective donor in enzymatic stepwise condensations, leading to the synthesis of cellodextrins. A study by Fort et al. (2000) showcased the use of 4II-protected α-cellobiosyl fluoride in producing high yields of cellodextrins ranging from degree of polymerization 3 to 6 when catalyzed by the Cel7B E197A glycosynthase from Humicola insolens (Fort et al., 2000).
Synthesis of Methylated Cellulose Derivatives
In the study by Okamoto et al. (1997), novel cellobiose derivatives including 6-O-methyl, 6′-O-methyl, and 6,6′-di-O-methyl- β-cellobiosyl fluorides were prepared. These compounds showed potential for enzymatic polymerization, particularly 6-O-methyl-β-cellobiosyl fluoride, which was polymerized to produce an alternatingly 6-O-methylated cellulose derivative (Okamoto et al., 1997).
Hydrolysis and Kinetics Studies
Research by Becker et al. (2000) and Konstantinidis et al. (1993) investigated the hydrolysis of alpha- and beta-cellobiosyl fluorides by cellobiohydrolases. They observed Michaelis-Menten kinetics in the hydrolysis process and noted differences in the enzymatic reaction mechanism, shedding light on the enzyme-substrate interactions involving cellobiosyl fluorides (Becker et al., 2000); (Konstantinidis et al., 1993).
Synthetic Polymer Studies
The application of cellobiosyl fluoride extends to synthetic polymer studies. Morawetz (1979) discussed the use of fluorimetry in examining the properties and behaviors of synthetic polymers, highlighting the importance of such studies in understanding polymer dynamics (Morawetz, 1979).
Analytical Chemistry and Sensing Applications
In analytical chemistry, the properties of fluoride ions, including those associated with cellobiosyl fluoride, have been leveraged for the development of novel sensing and detection methods. Cametti and Rissanen (2009, 2013) explored fluoride ion recognition and sensing, highlighting its significance in various applications ranging from industrial to health-related contexts (Cametti & Rissanen, 2009); (Cametti & Rissanen, 2013).
Biological and Environmental Health Research
Fluoride, including its application in compounds like cellobiosyl fluoride, has been extensively studied in the context of dental health and environmental impact. Fejerskov (2004) discussed the paradigm shifts in understanding fluoride's role in dental caries prevention, emphasizing the need for ongoing research to optimize its use (Fejerskov, 2004).
将来の方向性
With the identification of a large number of genes encoding cellulose synthases and cellulose synthase-like proteins in vascular plants and the supposed role of a number of other proteins in cellulose biosynthesis, a complete understanding of this process will necessitate a wider variety of research tools and approaches than was thought to be required a few years back . The enzymatic synthesis of cellulose can be achieved via polycondensation of β-cellobiosyl fluoride monomer . This provides precise information on the production of synthetic cellulose and cello-oligomers catalyzed by cellulase on a laboratory scale .
特性
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-fluoro-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19FO11/c12-11(1-13)7(3(15)5(17)9(20)23-11)21-10-6(18)2(14)4(16)8(19)22-10/h2-10,13-20H,1H2/t2-,3-,4-,5+,6+,7-,8-,9+,10+,11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJATNBPLNYZMB-QZEXUODTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1(C(C(C(C(O1)O)O)O)OC2C(C(C(C(O2)O)O)O)O)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@]1([C@H]([C@H]([C@H]([C@@H](O1)O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)O)O)O)O)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19FO11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cellobiosyl fluoride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1492363.png)
![N-[(1R,2R)-2-fluorocyclopentyl]-3,5-dimethylaniline](/img/structure/B1492364.png)

![2-bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one](/img/structure/B1492366.png)
![(s)-4-(3-((2-(6-Methoxypyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-3h-imidazo[4,5-b]pyridin-6-yl)-2-methylbut-3-yn-2-amine](/img/structure/B1492367.png)
![N-[2-(4-bromophenyl)ethyl]-4-methylcyclohexan-1-amine](/img/structure/B1492371.png)






